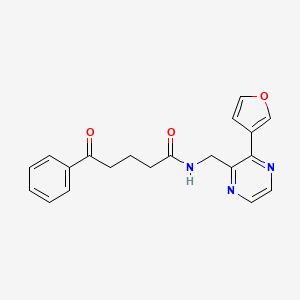

3-bromo-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

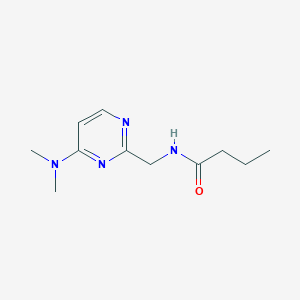

“3-bromo-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds . Oxadiazole derivatives are an important class of heterocyclic compounds due to their broad range of chemical and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides was synthesized by the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines . The latter ones were prepared in good yields by reducing substituted nitrobenzene compounds with Zn/NH4Cl reductant system in alcohol .Molecular Structure Analysis

The molecular structure of “3-bromo-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide” is characterized by the presence of an oxadiazole ring. Four different known isomers of oxadiazole exist: 1,2,4-oxadiazole, 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole . Among them, 1,3,4-oxadiazoles and 1,2,4-oxadiazoles are better known and more widely studied by researchers due to their broad range of chemical and biological properties .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in the literature. For example, the synthesis of 3-bromo-1-(3-chloropyridin-2-yl)-N-hydroxy-N-aryl-1H-pyrazole-5-carboxamides involves the reaction of pyrazole carbonyl chloride with each of substituted phenylhydroxyamines .Scientific Research Applications

Synthesis and Characterization

Copper-Mediated Aerobic Oxidative Synthesis : A study by Xiaoqiang Zhou et al. (2016) discusses the copper-mediated aerobic oxidative coupling of pyridines and enamides to synthesize 3-bromo-imidazo[1,2-a]pyridines. This method tolerates various functional groups and provides a mild condition for producing 3-bromo-imidazo[1,2-a]pyridines (Zhou et al., 2016).

Synthesis of Benzamide Derivatives : The work by Parameshwar Achugatla et al. (2017) reports the synthesis and characterization of new N-(3-(8-bromoimidazo[1, 2-a]pyridin-2-yl)-4-fluorophenyl)benzamide derivatives. These compounds were characterized using various spectroscopic techniques (Achugatla et al., 2017).

Chemical Interactions and Activities

Antipyrine-like Derivatives : A study by A. Saeed et al. (2020) explored the synthesis, X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations of two new antipyrine derivatives. These studies provide insights into the intermolecular interactions, including hydrogen bonding and π-interactions, which could inform the development of compounds with specific biological activities (Saeed et al., 2020).

Antimicrobial Activities : K. Bhat et al. (2011) synthesized 2-[4-bromo aniline] N-substituted benzylidine hydrazides, which were transformed into 4-bromo[(N-5-substituted 1,3,4 oxadiazole-2 -yl)methyl]aniline. Some of these compounds showed significant antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential of such compounds in medical applications (Bhat et al., 2011).

Cytotoxic Activity : F. Adhami et al. (2014) synthesized and evaluated the cytotoxic activity of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes against various human cancer cell lines. The study found significant cytotoxicity, especially against breast cancer and prostate adenocarcinoma cell lines, highlighting the therapeutic potential of these compounds (Adhami et al., 2014).

properties

IUPAC Name |

3-bromo-N-(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN4O2/c15-11-5-1-3-9(7-11)12(20)17-14-19-18-13(21-14)10-4-2-6-16-8-10/h1-8H,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMXGKIKCZIVZEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NN=C(O2)C3=CN=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-bromo-N-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-methoxyethyl)-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide](/img/structure/B2864706.png)

![1-(4-Methylsulfanylphenyl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol](/img/structure/B2864708.png)

![N-[3-(Diethylamino)propyl]-8-oxo-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17),14-octaene-12-carboxamide](/img/structure/B2864711.png)

![2-(propan-2-yloxy)-N-[5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2864712.png)

![[(1-Cyanocyclopentyl)carbamoyl]methyl 4-(2,5-dimethylthiophen-3-yl)-4-oxobutanoate](/img/structure/B2864713.png)

![2,3,5,6,9-pentamethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B2864719.png)

![N1-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isobutyloxalamide](/img/structure/B2864720.png)